molecular formula C7H9N5 B11921324 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B11921324
M. Wt: 163.18 g/mol
InChI Key: RVIXOTSPJLNAEI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound with the molecular formula C7H9N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolopyridazine core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion.

    4,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.

    4,5-Dimethyl-1H-pyrazolo[3,4-c]quinoline: Larger fused ring system with a quinoline moiety

Uniqueness

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12)

InChI Key

RVIXOTSPJLNAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=NN2)N)C

Origin of Product

United States

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